molecular formula C16H16N2O3S2 B2883077 N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide CAS No. 903251-49-0

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide

Cat. No.: B2883077
CAS No.: 903251-49-0
M. Wt: 348.44
InChI Key: MFDWVXDBXTVCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c19-14-6-5-12-10-13(9-11-3-1-7-18(14)16(11)12)17-23(20,21)15-4-2-8-22-15/h2,4,8-10,17H,1,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDWVXDBXTVCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=CS4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide is a complex organic compound with significant biological activity. This compound belongs to the class of quinoline derivatives and is characterized by a unique structural arrangement that enhances its pharmacological properties. The following sections will explore its synthesis, biological activities, and potential applications based on current research.

1. Structural Characteristics

The molecular formula of this compound is C₁₄H₁₃N₃O₂S with a molecular weight of approximately 301.34 g/mol. The compound features a pyridoquinoline core combined with a thiophene sulfonamide group. This combination contributes to its solubility and reactivity in biological systems .

2. Synthesis

The synthesis of this compound typically involves several multi-step organic reactions. Common methods include:

  • Reagents : Use of dichloromethane or dimethylformamide as solvents.
  • Monitoring Techniques : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress.

The synthetic route generally leads to the formation of the thiophene sulfonamide functional group, which is crucial for its biological activity .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound has shown significant cytotoxicity against HeLa cell lines with IC50 values comparable to other known antitumor agents .

The biological activity is attributed to the interaction of the compound with specific biological targets. The presence of the thiophene sulfonamide moiety enhances its ability to inhibit key enzymes involved in tumor growth and proliferation.

4. Case Studies and Research Findings

Several studies have explored the biological implications of quinoline derivatives:

Study ReferenceFindings
Demonstrated significant cytotoxicity in HeLa cells with an IC50 value of 29 μM for related compounds.
Highlighted the role of thiophene sulfonamides as carbonic anhydrase inhibitors useful in controlling intraocular pressure.

These findings suggest that this compound may possess broader therapeutic applications beyond oncology.

5. Potential Applications

Given its structural characteristics and biological activities:

  • Antitumor Agent : Potential use in cancer therapy targeting specific cell lines.
  • Carbonic Anhydrase Inhibitor : May be beneficial in treating conditions related to elevated intraocular pressure .

Preparation Methods

Synthesis of 3-Oxo-1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine

  • Cyclohexanone Condensation : Cyclohexanone reacts with cyanoacetamide and sulfur in ethanol with triethylamine to form 2-aminothiophene.
  • Formamidine Cyclization : The thiophene intermediate is heated with formamidine acetate in DMF at 100°C for 16 hours to yield the pyridoquinoline core.
  • Chlorination : Treatment with phosphorus oxychloride (POCl3) at 55–60°C converts the pyrimidone to a chlorinated intermediate.

Sulfonylation with Thiophene-2-Sulfonyl Chloride

  • Reaction Setup : The chlorinated pyridoquinoline (1 eq) is dissolved in anhydrous THF, followed by dropwise addition of thiophene-2-sulfonyl chloride (1.2 eq) and triethylamine (2 eq).
  • Stirring and Workup : The mixture is stirred at room temperature for 4 hours, quenched with ice water, and extracted with ethyl acetate. The organic layer is dried over MgSO4 and concentrated.
  • Purification : Crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the title compound in 68–75% yield.

Analytical Characterization and Validation

Spectroscopic Data :

  • IR (KBr) : Peaks at 1647 cm⁻¹ (C=O), 1342 cm⁻¹ (S=O), and 1160 cm⁻¹ (C-N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 3.14–3.18 (m, 2H, piperidine), 7.88 (s, 1H, thiophene).
  • LCMS (ESI) : m/z 429.1 [M + H]⁺.

Purity Assessment :
High-Performance Liquid Chromatography (HPLC) confirms >95% purity using a C18 column (acetonitrile:water, 70:30).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
Gewald-Niementowski Cyclohexanone, cyanoacetamide Formamidine acetate 85 97
Thioacylation N-Cyclohexyl acrylamide Thiophene-2-SO₂Cl 72 95
POCl3 Chlorination Pyridoquinoline pyrimidone POCl3 75 96

Challenges and Optimization Considerations

  • Byproduct Formation : Over-chlorination during POCl3 treatment can occur, necessitating strict temperature control.
  • Solvent Selection : Polar aprotic solvents (DMF, THF) improve sulfonylation efficiency compared to dichloromethane.
  • Catalytic Additives : EDCI/HOBt coupling systems enhance yields in sterically hindered substrates.

Q & A

Basic Research Questions

Q. How can the synthesis of N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)thiophene-2-sulfonamide be optimized for high yield and purity?

  • Methodological Answer :

  • Step 1 : Use a multi-step synthesis approach starting with the hexahydropyridoquinoline core. Key intermediates (e.g., thiophene-2-sulfonamide derivatives) should be prepared under inert conditions (argon/nitrogen) to prevent oxidation .
  • Step 2 : Optimize reaction parameters:
  • Temperature : Maintain 60–80°C during sulfonamide coupling to avoid side reactions .
  • Catalysts : Employ triethylamine (TEA) as a base to enhance nucleophilic substitution efficiency .
  • Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:1) .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures to isolate the final compound .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Conduct 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substituent positions and integration ratios. For example, the thiophene sulfonamide proton signals should appear as a singlet near δ 7.5–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]+^+) with an error margin < 5 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>95%) .

Q. Which in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
  • Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase using fluorometric assays (e.g., COXIBScreen Kit) with IC50_{50} determination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological properties?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with variations in the sulfonamide group (e.g., methyl, trifluoromethyl substituents) and thiophene ring (e.g., halogenation) .
  • Step 2 : Compare bioactivity data (e.g., IC50_{50}, MIC) across analogs to identify critical functional groups. For instance, electron-withdrawing groups on the sulfonamide may enhance enzyme inhibition .
  • Step 3 : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins like COX-2 .

Q. What strategies resolve contradictions in bioactivity data across different studies?

  • Methodological Answer :

  • Approach 1 : Validate results using orthogonal assays (e.g., replace fluorometric enzyme assays with radiometric methods) .
  • Approach 2 : Re-evaluate compound purity via HPLC and elemental analysis. Impurities >5% can significantly alter activity profiles .
  • Approach 3 : Standardize assay conditions (e.g., pH, temperature, cell lines) to minimize variability. For example, use identical E. coli ATCC strains for antimicrobial testing .

Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be assessed?

  • Methodological Answer :

  • PK Studies :
  • Administer the compound (10 mg/kg) to Sprague-Dawley rats via oral gavage. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours. Analyze using LC-MS/MS to determine TmaxT_{max}, CmaxC_{max}, and half-life .
  • Toxicity Screening :
  • Conduct acute toxicity tests (OECD 423) with escalating doses (50–500 mg/kg) in mice. Monitor for 14 days for mortality and organ histopathology .

Q. What methods are recommended for studying target protein interactions?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., COX-2) on a CM5 chip. Measure binding kinetics (association/dissociation rates) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Titrate the compound into a protein solution to quantify binding enthalpy (ΔH\Delta H) and stoichiometry .
  • X-ray Crystallography : Co-crystallize the compound with the target protein (e.g., PDB ID 1A4-like structures) to resolve binding modes at 2.0 Å resolution .

Q. How can metabolic stability in hepatic microsomes be evaluated?

  • Methodological Answer :

  • Procedure : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Sample at 0, 15, 30, and 60 minutes. Terminate reactions with ice-cold acetonitrile.
  • Analysis : Use LC-MS/MS to quantify parent compound remaining. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.